molecular formula C16H19NO2 B12535735 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one CAS No. 651778-59-5

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

Cat. No.: B12535735
CAS No.: 651778-59-5
M. Wt: 257.33 g/mol
InChI Key: UDBNRWYIGALRQV-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by its unique structure, which includes a pyridinone core substituted with a dimethylphenoxy group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the reaction of 3,5-dimethylphenol with appropriate pyridinone precursors under controlled conditions. One common method involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in water medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the dimethylphenoxy moiety, contributes to its versatility in various applications.

Properties

CAS No.

651778-59-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18)

InChI Key

UDBNRWYIGALRQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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